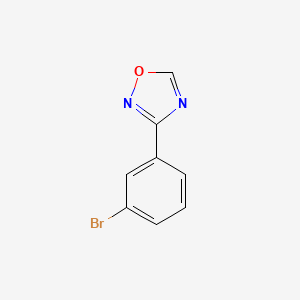

3-(3-Bromophenyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOGUMIPSJIRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620495 | |

| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-12-8 | |

| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Bromophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromophenyl)-1,2,4-oxadiazole is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of a bromophenyl substituent at the 3-position of the oxadiazole ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed synthetic methodologies, and an exploration of its potential biological relevance.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available experimental and predicted data for the compound and its close structural analogs.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | [1] |

| Molecular Weight | 225.04 g/mol | [1] |

| Predicted XlogP | ~2.8 - 3.4 | Predicted based on analogs |

| Predicted Melting Point | Not available | |

| Predicted Boiling Point | Not available | |

| Predicted Aqueous Solubility | Very Low | Inferred from analogs |

| Predicted pKa | Not available | |

| Solubility in Organic Solvents | High in chlorinated solvents (e.g., chloroform, dichloromethane), Moderate to high in aromatic solvents (e.g., toluene), Moderate in polar aprotic solvents (e.g., DMSO, DMF), Low to moderate in alcohols. | Inferred from a structural analog[2] |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for the formation of the 1,2,4-oxadiazole ring. A common and effective strategy involves the cyclization of a C-1 synthon with 3-bromobenzamidoxime.

Synthesis of this compound from 3-Bromobenzonitrile

This two-step procedure first involves the preparation of the amidoxime intermediate from the corresponding nitrile, followed by cyclization.

Step 1: Synthesis of 3-Bromobenzamidoxime

-

Materials: 3-Bromobenzonitrile, hydroxylamine hydrochloride, a base (e.g., sodium carbonate or potassium carbonate), and a suitable solvent (e.g., ethanol, water).

-

Procedure:

-

A mixture of 3-bromobenzonitrile and hydroxylamine hydrochloride is suspended in an aqueous ethanol solution.

-

A base, such as sodium carbonate, is added portion-wise to the mixture with stirring.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is partially evaporated under reduced pressure.

-

The resulting mixture is poured into cold water, leading to the precipitation of the crude 3-bromobenzamidoxime.

-

The solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Cyclization to form this compound

-

Materials: 3-Bromobenzamidoxime, a one-carbon source (e.g., triethyl orthoformate or formic acid), and a catalyst/dehydrating agent (e.g., a strong acid like sulfuric acid or a coupling agent).

-

Procedure using Triethyl Orthoformate:

-

3-Bromobenzamidoxime is dissolved in an excess of triethyl orthoformate.

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added.

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Once the reaction is complete, the excess triethyl orthoformate is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological targets for this compound have not been definitively identified in the literature, the broader class of 1,2,4-oxadiazole derivatives is known to exhibit significant pharmacological activities. Many studies have explored libraries of substituted oxadiazoles for their potential as anticancer and anti-inflammatory agents.

Potential as an Anti-Inflammatory Agent

Numerous 1,2,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties.[3] A plausible mechanism of action for such compounds involves the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a crucial transcription factor that regulates the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In a typical inflammatory response, stimuli such as lipopolysaccharide (LPS) from bacteria bind to Toll-like receptors (TLRs) on the surface of immune cells like macrophages. This binding initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. A compound like this compound could potentially inhibit this pathway at various points, such as by directly inhibiting the IKK complex or by preventing the nuclear translocation of NF-κB.

Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Potential as an Anticancer Agent

The 1,2,4-oxadiazole scaffold is also prevalent in compounds designed as anticancer agents.[4][5] These derivatives have been shown to target various cancer-related pathways, including receptor tyrosine kinases (RTKs). One such RTK is the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cell proliferation, survival, and migration. Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer.

The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately promote cell cycle progression, inhibit apoptosis, and enhance cell survival. A molecule like this compound, or more complex derivatives thereof, could potentially act as an inhibitor of EGFR or other kinases in these pathways, thereby blocking the pro-cancerous signals.

Potential anticancer mechanism via EGFR pathway inhibition.

Conclusion

This compound is a compound of significant interest due to its core heterocyclic structure, which is a known pharmacophore. While specific experimental data on its physicochemical properties and biological activity are limited, this guide provides a comprehensive overview based on available information for the parent compound and its close analogs. The synthetic routes are well-established, allowing for its accessible preparation for further research. The potential for this compound and its derivatives to modulate key signaling pathways, such as NF-κB and EGFR, underscores its importance as a scaffold for the development of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound.

References

- 1. scbt.com [scbt.com]

- 2. CAS 16013-07-3: 3-(4-Bromophenyl)-1,2,4-oxadiazole [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-(3-Bromophenyl)-1,2,4-oxadiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-(3-Bromophenyl)-1,2,4-oxadiazole. Targeted at researchers, scientists, and professionals in the field of drug development, this document compiles essential spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~8.80 | s | - | H-5 (oxadiazole) |

| ¹H | ~8.25 | t | ~1.8 | H-2' (phenyl) |

| ¹H | ~8.05 | ddd | ~8.0, 2.0, 1.0 | H-6' (phenyl) |

| ¹H | ~7.70 | ddd | ~8.0, 2.0, 1.0 | H-4' (phenyl) |

| ¹H | ~7.45 | t | ~8.0 | H-5' (phenyl) |

| ¹³C | ~168.0 | s | - | C-3 (oxadiazole) |

| ¹³C | ~167.5 | s | - | C-5 (oxadiazole) |

| ¹³C | ~136.0 | s | - | C-1' (phenyl) |

| ¹³C | ~133.5 | d | - | C-6' (phenyl) |

| ¹³C | ~130.5 | d | - | C-4' (phenyl) |

| ¹³C | ~130.0 | d | - | C-5' (phenyl) |

| ¹³C | ~126.0 | d | - | C-2' (phenyl) |

| ¹³C | ~122.5 | s | - | C-3' (phenyl) |

Note: The chemical shifts are predicted based on established substituent effects and data from analogous compounds. Experimental values may vary slightly.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1610-1580 | Strong | C=N stretching (oxadiazole ring) |

| ~1550-1450 | Strong | C=C stretching (aromatic ring) |

| ~1250-1200 | Strong | C-O-C stretching (oxadiazole ring) |

| ~1100-1000 | Medium | In-plane C-H bending (aromatic) |

| ~800-750 | Strong | Out-of-plane C-H bending (aromatic) |

| ~700-600 | Medium | C-Br stretching |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 224/226 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 183/185 | Medium | [M - CNO]⁺ |

| 155/157 | Medium | [M - C₂HNO]⁺ |

| 102 | High | [C₆H₄N]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often via direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Electron Ionization (EI) is a common method for generating the mass spectrum of small organic molecules.

Instrumentation and Data Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

-

The instrument is calibrated using a known standard.

-

The resulting mass spectrum plots the mass-to-charge ratio (m/z) against the relative intensity of the detected ions.

Logical Workflow of Spectroscopic Analysis

The process of characterizing this compound using spectroscopic methods follows a logical progression to confirm its chemical structure.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

The Pharmacological Potential of 3-Aryl-1,2,4-Oxadiazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole nucleus, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Among its derivatives, the 3-aryl substituted analogs have garnered significant attention due to their broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current understanding of the pharmacological potential of 3-aryl-1,2,4-oxadiazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

3-Aryl-1,2,4-oxadiazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis, a form of programmed cell death, often through the activation of effector caspases such as caspase-3.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 3-aryl-1,2,4-oxadiazole derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil | 3.2 |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil | 0.23 |

| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | Paclitaxel | 4.10 |

| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | Mitomycin | 1.50 |

| Compound 33 | MCF-7 (Breast) | 0.34 ± 0.025 | - | - |

Signaling Pathway: Caspase-3 Activation

A key mechanism by which some 3-aryl-1,2,4-oxadiazole derivatives exert their anticancer effects is through the activation of procaspase-3, a critical executioner caspase in the apoptotic pathway.[1] These small molecules can directly bind to and induce a conformational change in procaspase-3, leading to its auto-activation and the subsequent cleavage of cellular substrates, ultimately resulting in apoptotic cell death.

Caption: Caspase-3 activation by 3-aryl-1,2,4-oxadiazole derivatives.

Anti-inflammatory Activity

Several 3-aryl-1,2,4-oxadiazole derivatives have exhibited potent anti-inflammatory properties in various in vivo models. A primary mechanism for this activity is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[2]

Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity of selected 1,2,4-oxadiazole derivatives in the carrageenan-induced paw edema model, a standard assay for acute inflammation.

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference Compound | Reference Compound Inhibition (%) |

| Flurbiprofen-based oxadiazole 10 | - | 88.33 | Flurbiprofen | 90.01 |

| Flurbiprofen-based oxadiazole 3 | - | 66.66 | Flurbiprofen | 90.01 |

| Flurbiprofen-based oxadiazole 5 | - | 55.55 | Flurbiprofen | 90.01 |

| N-phenyl anthranilic acid-based 1,3,4-oxadiazole 4e | - | 91.72 (after 3h) | Diclofenac | 83.44 (after 3h) |

| N-phenyl anthranilic acid-based 1,3,4-oxadiazole 4h | - | 91.72 (after 3h) | Diclofenac | 83.44 (after 3h) |

Signaling Pathway: COX-2 Inhibition

3-Aryl-1,2,4-oxadiazole derivatives can act as selective inhibitors of COX-2. By blocking the active site of this enzyme, they prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. This leads to a reduction in inflammation, pain, and fever.

Caption: COX-2 inhibition by 3-aryl-1,2,4-oxadiazole derivatives.

Antimicrobial Activity

The 3-aryl-1,2,4-oxadiazole scaffold has been explored for its potential to combat various microbial pathogens, including bacteria and fungi. The activity spectrum varies depending on the specific substitutions on the aryl ring and the oxadiazole core.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of representative 3-aryl-1,2,4-oxadiazole derivatives against selected bacterial and fungal strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | Reference Compound MIC (µg/mL) |

| Compound 43 | Staphylococcus aureus | 0.15 | - | - |

| Compound 43 | Escherichia coli | 0.05 | - | - |

| Compound 43 | Pseudomonas aeruginosa | 7.8 | - | - |

| Compound 43 | Candida albicans | 12.5 | - | - |

| p-phenylene derivative 70 | Various Bacteria | 8-16 | - | - |

| LMM5 | Candida albicans | 32 | - | - |

| LMM11 | Candida albicans | 32 | - | - |

Antiviral Activity

Recent studies have highlighted the potent antiviral activity of 3-aryl-1,2,4-oxadiazole derivatives, particularly against human rhinoviruses (hRV), the primary cause of the common cold. These compounds often act as capsid-binding inhibitors, preventing the virus from uncoating and releasing its genetic material into the host cell.[3]

Quantitative Antiviral Data

The following table displays the 50% effective concentration (EC50) values of a notable 3-aryl-1,2,4-oxadiazole derivative against different strains of human rhinovirus.

| Compound ID | Virus Strain | EC50 (nM) |

| 3k | hRV-B14 | 66.0 |

| 3k | hRV-A21 | 22.0 |

| 3k | hRV-A71 | 3.7 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of novel compounds. Below are the methodologies for the key assays cited in this guide.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 3-aryl-1,2,4-oxadiazole derivatives.

Caption: General workflow for the development of 3-aryl-1,2,4-oxadiazoles.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 3-aryl-1,2,4-oxadiazole derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay

Principle: This in vivo model is used to assess the acute anti-inflammatory activity of compounds. Carrageenan injection into the paw induces a biphasic inflammatory response, characterized by edema (swelling).

Protocol:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds (3-aryl-1,2,4-oxadiazole derivatives) or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at a specific time before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group (treated with vehicle and carrageenan).

Broth Microdilution Method for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution of Compounds: Perform a two-fold serial dilution of the 3-aryl-1,2,4-oxadiazole derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

3-Aryl-1,2,4-oxadiazole derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and viral diseases underscores their potential as lead structures for the development of novel therapeutic agents. The information compiled in this technical guide, including quantitative data, detailed experimental protocols, and elucidated signaling pathways, provides a solid foundation for further research and development in this exciting area of medicinal chemistry. Future efforts should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their detailed mechanisms of action to unlock their full therapeutic potential.

References

- 1. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its remarkable stability, synthetic accessibility, and ability to act as a bioisosteric replacement for amide and ester functionalities have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the 1,2,4-oxadiazole core, focusing on its role in drug discovery, quantitative biological data of key derivatives, detailed experimental protocols, and the signaling pathways they modulate.

Physicochemical Properties and Bioisosterism

The 1,2,4-oxadiazole ring possesses a unique combination of physicochemical properties that make it highly attractive for drug design. It is a planar, aromatic system with a high degree of metabolic stability, often enhancing the pharmacokinetic profile of a drug candidate by resisting enzymatic degradation.[1] One of its most significant features is its role as a bioisostere for amide and ester groups.[2][3] This allows medicinal chemists to replace metabolically labile amide and ester linkages with the more robust 1,2,4-oxadiazole ring, often leading to improved oral bioavailability and duration of action, without compromising the essential interactions with biological targets.[1]

Therapeutic Applications and Biological Activities

The versatility of the 1,2,4-oxadiazole scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been extensively investigated and have shown significant promise in a multitude of therapeutic areas.

Anticancer Activity

A substantial body of research has focused on the development of 1,2,4-oxadiazole derivatives as potent anticancer agents.[4][5] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[6] Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in cancer progression. For instance, certain derivatives have been identified as potent inhibitors of histone deacetylases (HDACs) and caspase-3 activators.[6][7]

Anti-inflammatory and Analgesic Activities

The 1,2,4-oxadiazole nucleus is a prominent feature in many compounds with significant anti-inflammatory and analgesic properties.[8][9] These derivatives often exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[10] Some compounds have also been shown to modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[11]

Antimicrobial and Antiparasitic Activities

The chemical stability and diverse substitution patterns of 1,2,4-oxadiazoles have made them a valuable scaffold in the development of novel antimicrobial and antiparasitic agents.[1][2] Derivatives have demonstrated activity against a range of pathogens, including bacteria, fungi, and protozoan parasites like Trypanosoma cruzi.[12]

Other Therapeutic Areas

Beyond the major areas mentioned above, 1,2,4-oxadiazole derivatives have shown potential in treating a variety of other conditions, including neurodegenerative diseases, diabetes, and viral infections.[2][13] Their ability to interact with a wide range of biological targets underscores their importance in contemporary drug discovery.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of representative 1,2,4-oxadiazole derivatives across different therapeutic areas, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50/EC50 (µM) | Reference |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | MTT Assay | 4.96 | [1] |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | MTT Assay | 0.35 | [1] |

| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | MTT Assay | 19.40 | [1] |

| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | MTT Assay | 15.7 | [1] |

| Derivatives 14a-d | MCF-7, A549, A375 | MTT Assay | 0.12 - 2.78 | [6] |

| Derivatives 9a-c | MCF-7 (Breast) | MTT Assay | 0.19 - 0.78 | [6] |

| Derivatives 9a-c | HCT-116 (Colon) | MTT Assay | 1.17 - 5.13 | [6] |

| Compound 7a | MCF-7, A549, DU145, MDA MB-231 | MTT Assay | 0.18 - 1.13 | [14] |

| (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazole (Compound 23) | Drug-resistant CML | In vitro | 5.5 - 13.2 | [9] |

Table 2: Anti-inflammatory Activity of 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| Oxadiazole derivative 65 | NO Production | 12.84 | [11] |

| Oxadiazole derivative 65 | NF-κB Activation | 1.35 | [11] |

| Benzoxazolone derivative 3d | IL-6 Inhibition | 5.43 | [11] |

| Benzoxazolone derivative 3g | IL-6 Inhibition | 5.09 | [11] |

| 1,3,4-Oxadiazole derivative 8b | NO Production | 0.40 | [10] |

| 1,3,4-Oxadiazole derivative 8b | ROS Production | 0.03 | [10] |

| 1,2,4-Triazole derivative 11c | COX-2 Inhibition | 0.04 | [10] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the advancement of medicinal chemistry research. The following sections provide standardized protocols for the synthesis and biological evaluation of 1,2,4-oxadiazole derivatives.

Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid, followed by cyclodehydration.

One-Pot Parallel Synthesis from Amidoximes and Carboxylic Acids (Method A) [3]

-

Reaction Setup: In an 8 mL vial, combine the amidoxime (1 mmol), carboxylic acid (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mmol), and a 20 wt % solution of 1-hydroxy-7-azabenzotriazole (HOAt) in DMF (0.7 mL).

-

Condensation: Shake the mixture at room temperature for 24 hours to facilitate the formation of the O-acylamidoxime intermediate.

-

Cyclodehydration: Add triethylamine (1 mmol) to the reaction vial and heat at 100 °C for 3 hours to induce cyclization.

-

Workup: After cooling, add 3 mL of water to the vial and extract the product with chloroform (CHCl₃).

-

Purification: The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

One-Pot Parallel Synthesis from Nitriles and Carboxylic Acids (Method B) [3]

-

Amidoxime Formation: In a sealed 8 mL vial, shake a mixture of the nitrile (1 mmol), hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 mmol), and triethylamine (2 mmol) in ethanol at room temperature for 6 hours. Subsequently, heat the mixture at 70 °C for 16 hours.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Condensation and Cyclization: To the in situ formed amidoxime, add the carboxylic acid (1 mmol), EDC (1.5 mmol), and 0.7 mL of a 20 wt % solution of HOAt in DMF. Shake the mixture at room temperature for 24 hours.

-

Workup and Purification: Follow the same workup and purification procedure as described in Method A.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole test compounds. Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

The biological effects of 1,2,4-oxadiazole derivatives are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and target validation.

Nrf2 Signaling Pathway in Neuroprotection

Certain 1,2,4-oxadiazole compounds have demonstrated neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 14. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Stability and Decomposition of 1,2,4-Oxadiazole Ring Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a vital heterocycle in medicinal chemistry and materials science, prized for its role as a bioisosteric replacement for amide and ester groups and its contribution to the metabolic stability of drug candidates.[1] In the realm of energetic materials, this five-membered ring is often incorporated to enhance thermal stability and performance. A thorough understanding of the thermal behavior and decomposition pathways of 1,2,4-oxadiazole derivatives is therefore paramount for the rational design of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the thermal stability and decomposition mechanisms of 1,2,4-oxadiazole ring systems, presenting quantitative data, detailed experimental protocols, and visual representations of decomposition pathways.

Quantitative Thermal Analysis Data

The thermal stability of 1,2,4-oxadiazole derivatives is significantly influenced by the nature and position of their substituents. The following tables summarize the decomposition temperatures (Td) of various 3,5-disubstituted 1,2,4-oxadiazoles, as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques are fundamental in characterizing the thermal properties of these compounds.

Table 1: Thermal Decomposition of Energetic 1,2,4-Oxadiazole Derivatives

| Compound | Substituents | Decomposition Temp. (°C) | Analytical Method | Ref. |

| 3,5-Bis(3,4-dinitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole | 3,4-dinitro-1H-pyrazol-5-yl | 274 | DSC | [2] |

| 5,5'-Bis(3,4-dinitro-1H-pyrazol-5-yl)-3,3'-bi(1,2,4-oxadiazole) | 3,4-dinitro-1H-pyrazol-5-yl | 272 | DSC | [2] |

| 3,5-Bis(4-nitro-1H-pyrazol-3-yl)-1,2,4-oxadiazole | 4-nitro-1H-pyrazol-3-yl | 314 | DSC | [2] |

| 5,5'-Bis(4-nitro-1H-pyrazol-3-yl)-3,3'-bi(1,2,4-oxadiazole) | 4-nitro-1H-pyrazol-3-yl | 317 | DSC | [2] |

| Bis(1,2,4-oxadiazole)bis(methylene) dinitrate (BODN) | Methylene dinitrate | 200.3 | DSC | |

| 3-Nitro-5-guanidino-1,2,4-oxadiazole (NOG) | Nitro, Guanidino | 290 | Not Specified | [3] |

| 5,5′-Diamino-3,3′-azo-1,2,4-oxadiazole | Amino, Azo | Not Specified | DSC | [4] |

Table 2: Thermal Behavior of Other Substituted 1,2,4-Oxadiazoles

| Compound | Substituents | Melting Point (°C) | Decomposition Temp. (°C) | Analytical Method | Ref. |

| 3,5-Diphenyl-1,2,4-oxadiazole | Phenyl | Distillable at 296 | >300 | Not Specified | [5] |

Experimental Protocols

Accurate and reproducible thermal analysis is critical for understanding the decomposition of 1,2,4-oxadiazole derivatives. Below are detailed methodologies for the key experimental techniques cited in this guide.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are cornerstone techniques for evaluating thermal stability. TGA measures the change in mass of a sample as a function of temperature or time, while DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

Typical Experimental Conditions:

-

Instrument: A simultaneous TGA/DSC analyzer is often employed.

-

Sample Preparation: 5-10 mg of the finely powdered sample is placed in an aluminum or platinum crucible. Platinum is used for experiments exceeding 660°C.

-

Atmosphere: The experiment is typically conducted under a dynamic inert atmosphere, such as nitrogen or argon, with a flow rate of 50-100 mL/min to prevent oxidative decomposition. For studying oxidative stability, synthetic air can be used.

-

Heating Rate: A constant heating rate, commonly between 5 and 20 °C/min, is applied. Slower heating rates (1-10 °C/min) can provide better resolution of thermal events.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature that is sufficiently high to ensure complete decomposition, often up to 600-900°C. An initial isothermal step (e.g., 10 minutes at 40°C) may be included to ensure thermal stability before heating.

-

Data Analysis: The onset temperature of decomposition is determined from the TGA curve, often defined as the temperature at which a 2% or 5% mass loss is observed. The peak decomposition temperature is determined from the corresponding DTG (Derivative Thermogravimetry) curve. Enthalpies of melting and decomposition are calculated from the area of the respective peaks in the DSC curve.

Flash Vacuum Pyrolysis (FVP)

FVP is a powerful technique for studying the gas-phase thermal decomposition of molecules under unimolecular conditions, allowing for the isolation and characterization of reactive intermediates.

Typical Experimental Setup:

-

Apparatus: The setup consists of a precursor inlet, a pyrolysis tube (hot zone), and a cold trap for product collection, all under high vacuum (typically 10⁻² to 10⁻⁶ Torr).

-

Precursor Inlet: The solid or liquid 1,2,4-oxadiazole derivative is placed in a flask and gently heated to induce sublimation or evaporation into the pyrolysis tube.

-

Pyrolysis Tube (Hot Zone): This is typically a quartz tube heated to a high temperature (e.g., 600-800°C). The tube may be packed with an inert material like quartz wool or Raschig rings to increase the surface area for heat transfer.

-

Cold Trap: The products exiting the hot zone are rapidly condensed and collected on a cold surface, often a "cold finger" cooled with liquid nitrogen (-196°C). This rapid quenching prevents further reactions of the products.

-

Analysis: The collected products are then analyzed by various spectroscopic methods, such as NMR, IR, and mass spectrometry, to identify the decomposition fragments.

Decomposition Pathways of the 1,2,4-Oxadiazole Ring

The thermal decomposition of the 1,2,4-oxadiazole ring can proceed through several proposed pathways, largely dependent on the substituents and the reaction conditions. The primary products are often nitriles and isocyanates.[5]

Path A: Retro-1,3-Dipolar Cycloaddition

This pathway involves a retro-[3+2] cycloaddition, leading to the formation of a nitrile and a nitrile oxide intermediate. The nitrile oxide can then rearrange to an isocyanate.[5] This mechanism is supported by mass spectrometry studies and the trapping of nitrile oxide intermediates in some thermolysis experiments.[5]

Path B: Concerted Mechanism

This pathway proposes a one-step concerted process involving the cleavage of the O(1)-N(2) and C(3)-N(4) bonds with a simultaneous migration of the substituent at the C(5) position to the N(4) atom. This directly yields a nitrile and an isocyanate without the formation of a nitrile oxide intermediate.[5]

Path C: Acylnitrene Intermediate

A third proposed mechanism involves a two-step pathway where the 1,2,4-oxadiazole ring first fragments to a nitrile and an acylnitrene intermediate. The highly reactive acylnitrene then undergoes a Curtius-type rearrangement to form the corresponding isocyanate.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and characterization of energetic 3-nitro-1,2,4-oxadiazoles - Beijing Institute of Technology [pure.bit.edu.cn]

- 4. Azo substituted 1,2,4-oxadiazoles as insensitive energetic materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of 3-Substituted 1,2,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole core, a five-membered heterocycle, has carved a significant niche in the landscape of medicinal chemistry. Initially synthesized in 1884 by Tiemann and Krüger, its true potential as a valuable scaffold in drug discovery was not fully appreciated until much later.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of 3-substituted 1,2,4-oxadiazoles, a class of compounds that continues to fuel the development of novel therapeutics.

From Obscurity to Prominence: A Historical Perspective

The initial synthesis of the 1,2,4-oxadiazole ring by Tiemann and Krüger was a landmark in heterocyclic chemistry, though the profound implications for medicinal chemistry would remain latent for decades.[1][2] It was the recognition of the 1,2,4-oxadiazole moiety as a bioisosteric replacement for amide and ester groups that catapulted it into the forefront of drug design.[3][4] This crucial insight opened the door for chemists to address common liabilities associated with amide and ester-containing drug candidates, such as poor metabolic stability and undesirable pharmacokinetic profiles. The inherent stability of the 1,2,4-oxadiazole ring to enzymatic hydrolysis offered a robust solution to these challenges.[3]

Key Synthetic Strategies: From Classical to Contemporary

The construction of the 3-substituted 1,2,4-oxadiazole ring has been the subject of extensive research, leading to the development of a diverse array of synthetic methodologies. The classical and still widely employed methods primarily involve two key approaches: the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[2][5]

Classical Synthesis: The Amidoxime Route

The reaction of an amidoxime with an acylating agent, such as an acyl chloride, remains a cornerstone of 1,2,4-oxadiazole synthesis. This method, rooted in the early discoveries, provides a reliable pathway to a wide range of 3,5-disubstituted 1,2,4-oxadiazoles.

Experimental Protocol: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via the Amidoxime and Acyl Chloride Route

-

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Pyridine (solvent and base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the substituted amidoxime in pyridine and cool the solution to 0 °C in an ice bath.

-

Add the substituted acyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for a period of 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.[2]

-

One-Pot Synthesis: A Streamlined Approach

More contemporary methods have focused on improving efficiency and simplifying procedures. One such advancement is the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in a superbase medium.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

-

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

-

Powdered Sodium Hydroxide (2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Prepare a suspension of powdered sodium hydroxide in DMSO.

-

Add the substituted amidoxime and the substituted carboxylic acid ester to the suspension.

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours, monitoring the progress by TLC.

-

Once the reaction is complete, pour the mixture into cold water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or silica gel column chromatography.[2]

-

1,3-Dipolar Cycloaddition: An Alternative Pathway

The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile offers an alternative and powerful method for the synthesis of 1,2,4-oxadiazoles. This [3+2] cycloaddition approach provides a different regiochemical outcome compared to the amidoxime-based methods.[5]

Quantitative Data Summary

The choice of synthetic route can significantly impact the yield and efficiency of 1,2,4-oxadiazole formation. The following table summarizes typical yields for various methods.

| Synthetic Method | Typical Yields | Reference |

| Amidoxime and Acyl Chloride (Classical) | Moderate | [2] |

| One-Pot Synthesis (Amidoxime and Ester with Superbase) | Good to High | [2] |

| 1,3-Dipolar Cycloaddition (Nitrile Oxide and Nitrile) | Variable | [5] |

| Microwave-assisted Synthesis (Amidoxime and Carboxylic Acid/Ester) | Good to High | [6] |

| Solid-Phase Synthesis (Amidoxime and Carboxylic Acid) | Good | [7] |

The bioisosteric replacement of amides and esters with the 1,2,4-oxadiazole ring also leads to significant changes in physicochemical properties, which are critical for drug development.

| Property | Amide/Ester | 3-Substituted 1,2,4-Oxadiazole |

| Metabolic Stability | Susceptible to enzymatic hydrolysis | Generally resistant to hydrolysis |

| Lipophilicity (LogP) | Variable | Can be modulated by substituents |

| Hydrogen Bonding | Carbonyl oxygen acts as an acceptor | Ring nitrogens can act as H-bond acceptors |

| Solubility | Variable | Dependent on substituents and crystal packing |

Signaling Pathways and Experimental Workflows

The versatility of the 3-substituted 1,2,4-oxadiazole scaffold is evident in its ability to modulate a variety of biological targets and signaling pathways. For instance, derivatives have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4), a target for neurological disorders.[8] Others have been shown to activate the Nuclear Factor Erythroid 2-related factor (Nrf2) signaling pathway, which is involved in cellular protection against oxidative stress.

Below are diagrams illustrating a general experimental workflow for the discovery of 1,2,4-oxadiazole-based enzyme inhibitors and the mGluR4 signaling pathway.

Conclusion

The journey of the 3-substituted 1,2,4-oxadiazole scaffold from a chemical curiosity to a mainstay in medicinal chemistry is a testament to the power of bioisosteric replacement and the continuous innovation in synthetic methodology. Its inherent stability and versatile synthetic accessibility have solidified its importance in the development of new therapeutic agents. As researchers continue to explore the vast chemical space around this privileged core, the discovery of novel and potent drug candidates is certain to continue, addressing unmet medical needs across a spectrum of diseases.

References

- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of a robust and efficient one-pot synthesis protocol for 3,5-disubstituted-1,2,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These compounds are recognized as important pharmacophores and bioisosteres for amide and ester functionalities, contributing to improved pharmacokinetic profiles of drug candidates.[1][2] This document outlines a base-mediated, one-pot procedure, presenting quantitative data, a detailed experimental protocol, and a visual representation of the synthetic workflow.

Comparative Summary of One-Pot Synthesis Protocols

Several one-pot methodologies for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles have been developed, each with distinct advantages. The following table summarizes key quantitative data from various reported protocols, allowing for easy comparison of reaction conditions and outcomes.

| Methodology | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Base-Mediated Aldehyde-Nitrile Coupling | Nitriles, Aldehydes, Hydroxylamine hydrochloride | Base (e.g., K₂CO₃) | DMSO | 100 | 12 | Up to 85 | [3] |

| Potassium Fluoride Catalyzed, Solvent-Free | Nitriles, Hydroxylamine hydrochloride | Potassium Fluoride (KF) | Solvent-free | 100 | 12 | Up to 95 | [4][5] |

| Graphene Oxide Catalyzed | Amidoximes, Aldehydes | Graphene Oxide (GO) | Ethanol-Water | Reflux | 8 | Up to 92 | [1] |

| Microwave-Assisted, Solvent-Free | Amidoximes, Acyl chlorides | Magnesia (MgO) | Solvent-free | Microwave Irradiation | 0.25 | High | [6][7] |

| Microwave-Assisted, Three-Component | Nitriles, Hydroxylamine, Meldrum's acid | None | Solvent-free | Microwave Irradiation | - | Good to excellent | [8] |

| Room Temperature, Superbase Medium | Amidoximes, Carboxylic acid esters | NaOH/DMSO | DMSO | Room Temp. | 4-24 | 11-90 | [9] |

| Room Temperature, Ethyl Chloroformate Activation | Cinnamic acids, Amidoximes | KOH / Ethyl chloroformate | Dimethylacetamide (DMA) | Room Temp. | - | Comparable to other methods | [2] |

Experimental Protocol: Base-Mediated One-Pot Synthesis from Nitriles, Aldehydes, and Hydroxylamine Hydrochloride

This protocol details a straightforward and efficient one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. The method involves the sequential reaction of a nitrile, an aldehyde, and hydroxylamine hydrochloride in the presence of a base, where the aldehyde serves as both a reactant and an oxidant.[3]

Materials

-

Aromatic or Aliphatic Nitrile (e.g., Benzonitrile)

-

Aromatic or Aliphatic Aldehyde (e.g., Benzaldehyde)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Potassium Carbonate (K₂CO₃) or other suitable base

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add dimethyl sulfoxide (DMSO, 5 mL) to the flask.

-

Initial Stirring: Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Aldehyde Addition: Add the aldehyde (2.5 mmol) to the reaction mixture.

-

Reaction Heating: Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring for 12 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Extraction: Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL). Shake vigorously and allow the layers to separate.

-

Organic Layer Separation: Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

-

Washing: Combine the organic extracts and wash with brine (20 mL).

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system to afford the pure 3,5-disubstituted-1,2,4-oxadiazole.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

References

- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. One-pot synthesis of 1,2,4-oxadiazoles mediated by microwave irradiation under solvent-free condition (2003) | Babak Kaboudin | 42 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-(3-Bromophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 3-(3-Bromophenyl)-1,2,4-oxadiazole, a valuable building block in medicinal chemistry and drug discovery. The application of microwave irradiation significantly accelerates the reaction, leading to higher yields and purity in shorter timeframes compared to conventional heating methods.[1] Detailed protocols for the preparation of the key intermediate, 3-bromobenzamidoxime, and its subsequent cyclization are presented.

Introduction

1,2,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The this compound scaffold is of particular interest as the bromo-substituent provides a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs. Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of such heterocyclic systems.[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of 3-bromobenzonitrile to 3-bromobenzamidoxime. The subsequent and final step is the microwave-assisted cyclization of the amidoxime with a suitable one-carbon source, such as triethyl orthoformate, to yield the desired 1,2,4-oxadiazole.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromobenzamidoxime

This protocol outlines the synthesis of the key intermediate, 3-bromobenzamidoxime, from 3-bromobenzonitrile.

Materials:

-

3-Bromobenzonitrile

-

Hydroxylamine hydrochloride

-

Potassium carbonate

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

Procedure:

-

To a solution of 3-bromobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford 3-bromobenzamidoxime.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol details the final, microwave-assisted cyclization step.

Materials:

-

3-Bromobenzamidoxime

-

Triethyl orthoformate

-

Microwave synthesis vial (10 mL)

-

Microwave synthesizer

-

Magnetic stir bar

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Place 3-bromobenzamidoxime (1.0 eq) and a magnetic stir bar in a 10 mL microwave synthesis vial.

-

Add triethyl orthoformate (5.0 eq) to the vial.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at a constant temperature of 120°C for 20 minutes with stirring. The microwave power will be modulated to maintain the set temperature.

-

After the reaction is complete, cool the vial to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove excess triethyl orthoformate.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the microwave-assisted synthesis of this compound.

| Parameter | Value |

| Starting Material | 3-Bromobenzamidoxime |

| Reagent | Triethyl orthoformate |

| Solvent | None (neat) |

| Microwave Power | 100-300 W (variable) |

| Temperature | 120 °C |

| Reaction Time | 20 minutes |

| Typical Yield | 85-95% |

| Purification Method | Silica Gel Column Chromatography |

Experimental Workflow

The following diagram illustrates the workflow for the microwave-assisted synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Microwave synthesis should be conducted in specialized equipment designed for chemical reactions under pressure and temperature.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and high-yielding method for the synthesis of this compound. This approach is well-suited for the generation of this key intermediate for applications in drug discovery and medicinal chemistry research, offering significant advantages over traditional synthetic methods.

References

Application Notes and Protocols: 3-(3-Bromophenyl)-1,2,4-oxadiazole as a Scaffold for SARS-CoV-2 Mpro Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro or 3CLpro) is a crucial enzyme in the viral life cycle, responsible for processing viral polyproteins into functional units necessary for viral replication and transcription.[1][2][3] This central role makes Mpro a prime target for the development of antiviral therapeutics.[3][4][5] The discovery of novel, non-covalent, and non-peptidic inhibitors is of significant interest to overcome the limitations of current treatments.[1] This document details the application of the 3-phenyl-1,2,4-oxadiazole scaffold, with a focus on the potential of 3-(3-Bromophenyl)-1,2,4-oxadiazole derivatives, as a promising foundation for the design of potent SARS-CoV-2 Mpro inhibitors.

Recent studies have identified derivatives of 3-phenyl-1,2,4-oxadiazole as a new class of SARS-CoV-2 Mpro inhibitors.[1][2][6] Through structure-activity relationship (SAR) studies, compounds with significant inhibitory activity have been discovered, highlighting the potential of this chemical scaffold for further optimization and development.[1]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative compounds based on the oxadiazole scaffold against SARS-CoV-2 Mpro. This data provides a baseline for understanding the potential of this class of inhibitors and for guiding further structural modifications, such as the inclusion of a 3-bromophenyl moiety.

| Compound ID | Scaffold | Mpro IC50 (μM) | Notes |

| 16d | 3-phenyl-1,2,4-oxadiazole derivative | 5.27 ± 0.26 | Most potent compound from a series of 3-phenyl-1,2,4-oxadiazole derivatives.[1][2] |

| Hit-01 | N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide | 46 | Initial hit compound identified from a chemical library screening.[1] |

Experimental Protocols

Synthesis of 3-Phenyl-1,2,4-oxadiazole Derivatives

This protocol describes a general synthetic route for preparing 3-phenyl-1,2,4-oxadiazole derivatives, which can be adapted for the synthesis of this compound analogues. The synthesis involves the cyclization of an N-hydroxyimidamide intermediate.[1][7]

Materials:

-

Substituted benzonitrile (e.g., 3-Bromobenzonitrile)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃)

-

Substituted carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBT)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Toluene

-

Hydrochloric acid (HCl) in 1,4-dioxane (4 M)

-

(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

-

Dichloromethane (DCM)

Procedure:

-

Synthesis of N-hydroxy-benzimidamide (Intermediate A):

-

To a solution of the substituted benzonitrile in ethanol, add hydroxylamine hydrochloride and potassium carbonate.

-

Reflux the mixture for 6 hours.

-

After cooling, filter the mixture and concentrate the filtrate to obtain the crude N-hydroxy-benzimidamide intermediate.

-

-

Coupling and Cyclization to form the 1,2,4-oxadiazole ring:

-

To a solution of the desired carboxylic acid in DMF, add EDCI, HOBT, and DIEA.

-

Stir the mixture at room temperature, then add the N-hydroxy-benzimidamide intermediate (Intermediate A).

-

Continue stirring at room temperature for 6 hours.

-

Extract the product with an appropriate organic solvent, wash with brine, and dry over sodium sulfate.

-

Purify the crude product by column chromatography to yield the acylated intermediate.

-

Dissolve the acylated intermediate in toluene and heat to reflux overnight to effect cyclization to the 3-phenyl-1,2,4-oxadiazole derivative.

-

-

Further Modifications (Example):

-

The synthesized oxadiazole core can be further modified. For example, a Boc-protected amine can be deprotected using 4 M HCl in 1,4-dioxane.

-

The resulting amine can then be coupled with another carboxylic acid using HATU and DIEA in DCM to generate the final target compounds.

-

Caption: General synthesis workflow for 3-phenyl-1,2,4-oxadiazole derivatives.

SARS-CoV-2 Mpro Enzymatic Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based in vitro assay to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro. The assay measures the cleavage of a specific peptide substrate containing a fluorophore and a quencher. Cleavage by Mpro separates the pair, resulting in an increase in fluorescence.[1][8]

Materials:

-

Recombinant SARS-CoV-2 Mpro enzyme

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., GC376)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation:

-

Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 100 µM with 3-fold serial dilutions.

-

Dispense 1 µL of the diluted compounds, positive control, or DMSO (for negative and no-enzyme controls) into the wells of a 384-well plate.

-

-

Enzyme Addition and Pre-incubation:

-

Prepare a solution of recombinant Mpro in assay buffer (e.g., to a final concentration of 20 nM).

-

Add 25 µL of the Mpro solution to all wells except the no-enzyme control wells. Add 25 µL of assay buffer to the no-enzyme control wells.

-

Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Prepare a solution of the FRET substrate in assay buffer (e.g., to a final concentration of 20 µM).

-

Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically at regular intervals (e.g., every minute) for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Normalize the reaction velocities to the DMSO control (100% activity) and the no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for the FRET-based Mpro inhibition assay.

Mechanism of Action

The SARS-CoV-2 Mpro is a cysteine protease with a catalytic dyad composed of Cys145 and His41.[3] It functions as a homodimer, and its activity is essential for viral replication.[3] Inhibitors based on the 3-phenyl-1,2,4-oxadiazole scaffold are being investigated as non-covalent inhibitors. These small molecules are designed to bind to the active site of the enzyme, preventing the natural substrate from binding and thereby inhibiting its proteolytic activity. This disruption of polyprotein processing ultimately halts the viral replication cycle.

Caption: Inhibition of SARS-CoV-2 replication by Mpro inhibitors.

Conclusion

The 3-phenyl-1,2,4-oxadiazole scaffold represents a promising starting point for the development of novel SARS-CoV-2 Mpro inhibitors. The identified lead compounds demonstrate that this chemical class can effectively inhibit the enzyme in the low micromolar range. Further optimization of this scaffold, including the exploration of various substitutions on the phenyl ring, such as the 3-bromo substitution, is warranted to improve potency and pharmacokinetic properties. The detailed protocols provided herein offer a framework for the synthesis and evaluation of new analogues in the pursuit of effective antiviral therapies for COVID-19.

References

- 1. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Aryl-1,2,4-oxadiazole Derivatives Active Against Human Rhinovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: In Vitro Screening of 3-(3-Bromophenyl)-1,2,4-oxadiazole Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro screening of the novel compound 3-(3-Bromophenyl)-1,2,4-oxadiazole for its potential anticancer activity. The methodologies described are based on established techniques for evaluating cytotoxic and mechanistic properties of heterocyclic compounds in cancer cell lines. While specific data for this compound is under investigation, the following sections present illustrative data and potential mechanisms based on the known activities of related 1,2,4-oxadiazole derivatives.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit various enzymes crucial for cancer cell proliferation.[2][3][4] The subject of this protocol, this compound, is a synthetic compound designed to explore the impact of the bromophenyl substituent on the anticancer efficacy of the 1,2,4-oxadiazole core. This document outlines the necessary experimental procedures to characterize its in vitro anticancer profile.

Data Presentation: Illustrative Cytotoxicity Profile

The primary assessment of an anticancer compound is its ability to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table provides a hypothetical summary of the cytotoxic activity of this compound against a panel of human cancer cell lines, as would be determined by the MTT assay described in the protocols section.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) for this compound | Hypothetical IC50 (µM) for Doxorubicin (Control) |

| MCF-7 | Breast Adenocarcinoma | 8.5 | 1.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 12.3 | 1.8 |

| A549 | Lung Carcinoma | 15.1 | 2.5 |

| HCT116 | Colon Carcinoma | 9.8 | 1.5 |

| DU-145 | Prostate Carcinoma | 11.2 | 2.1 |